![molecular formula C10H17NO B13830426 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one
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Overview
Description
1-(4-Aminobicyclo[222]octan-1-YL)ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method allows for the preparation of the bicyclic core structure, which can then be further functionalized to introduce the amino and ethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric [4 + 2] cycloaddition reactions has been explored for the efficient production of bicyclo[2.2.2]octane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Bicyclo[2.2.2]octane-1-carboxylates: Share the bicyclic core structure but differ in functional groups.
Uniqueness: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its combination of an amino group and an ethanone group on the bicyclo[2.2.2]octane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one, also known by its CAS number 135908-48-4, is a bicyclic compound with significant potential in medicinal chemistry, particularly for its neuropharmacological properties. This compound features a unique bicyclo[2.2.2]octane structure with an amine functional group at the 4-position and a ketone group attached to an ethyl chain, which contributes to its biological activity.
Molecular Characteristics
- Molecular Formula : C10H17NO
- Molecular Weight : 167.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in the treatment of neurological disorders such as depression and anxiety due to its interaction with neurotransmitter systems.
Neuropharmacological Effects
The compound's structural characteristics suggest it may interact with various neurotransmitter receptors, including dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function .
Comparative Analysis of Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other structurally similar compounds.
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
This compound | Bicyclic | Potential neuropharmacological effects |
Bicyclo[3.3.0]octane derivatives | Bicyclic | Varies; some may affect neurotransmission |
Tropane derivatives | Bicyclic | Anticholinergic effects |
Piperidine analogs | Six-membered ring | Diverse pharmacological activities |
This table illustrates the unique position of this compound within a broader context of bicyclic compounds used in medicinal chemistry.
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of bicyclo[2.2.2]octane, including this compound, to evaluate their biological activities:
- Neurotransmitter Modulation : Interaction studies have shown that compounds similar to this compound can modulate receptor activity in the central nervous system, influencing neurotransmitter release and uptake through binding affinity assays and functional assays in cellular models .
- Antiprotozoal Activity : A related study investigated a series of 4-aminobicyclo[2.2.2]octan derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense, revealing structure–activity relationships that could inform future research on the antiprotozoal potential of similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one, and how are reaction conditions optimized?
The synthesis typically involves reducing a bicyclic ketone precursor. A common method employs sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation . Key parameters include:
- Temperature : Reactions are conducted at 0–5°C to control exothermicity and improve selectivity.
- Solvent selection : Tetrahydrofuran (THF) or ethanol is used for solubility and stability.
- Purification : Column chromatography with silica gel or recrystallization from ethanol ensures ≥95% purity.
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the bicyclic framework and functional groups (e.g., amine and ketone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₇NO).
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the bicyclo[2.2.2]octane system .
Q. What are the fundamental physicochemical properties relevant to experimental design?
- Molecular weight : 155.24 g/mol (calculated from C₉H₁₇NO) .
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the amine and ketone groups.
- Stability : Stable under inert storage (-20°C, argon) but sensitive to moisture and oxidation .
Advanced Research Questions
Q. What experimental challenges arise in optimizing enantiomeric purity, and how are they addressed?
The bicyclic structure introduces stereochemical complexity. Challenges include:
- Racemization during synthesis : Mitigated by low-temperature reactions and chiral catalysts (e.g., BINAP-Ru complexes) .
- By-product formation : HPLC with chiral columns (e.g., Chiralpak® IA) separates enantiomers. Purity >99% is achievable via iterative recrystallization .
Q. How do structural modifications influence biological activity, and what methodologies validate these effects?
- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances binding to neurotransmitter receptors .
- Biological assays :
- In vitro : Radioligand binding assays (e.g., 3H-serotonin uptake inhibition) quantify interactions with neural targets .
- In vivo : Rodent models assess pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How can contradictory reports on biological activity (e.g., analgesic vs. antiprotozoal effects) be resolved?
Contradictions often stem from assay variability or structural analogs. Strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., Plasmodium falciparum vs. mammalian neurons) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions .
Q. Handling and Safety Considerations
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 |
InChI Key |
IARVLOXQDRXNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)N |
Origin of Product |
United States |
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